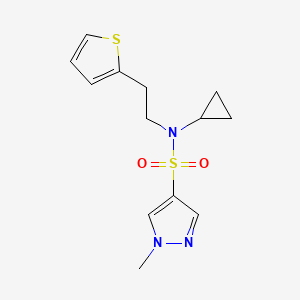![molecular formula C18H16FNO4S2 B2883117 Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate CAS No. 932303-76-9](/img/structure/B2883117.png)
Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate, also known as Compound A, is a chemical compound that has been the focus of scientific research due to its potential applications in medicine. This compound belongs to the class of benzothiophene derivatives and has a molecular formula of C18H17FNO3S2.
Mecanismo De Acción
The mechanism of action of Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate A is not fully understood, but it is believed to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer cell growth. It has been shown to inhibit the production of pro-inflammatory cytokines and the activation of nuclear factor-kappa B (NF-κB) signaling pathway.
Biochemical and Physiological Effects
In vitro studies have shown that Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate A has a cytotoxic effect on cancer cells, inducing apoptosis and inhibiting cell proliferation. It has also been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activity of matrix metalloproteinases (MMPs) involved in cancer cell invasion and metastasis. Additionally, Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate A has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), suggesting its potential use as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate A in lab experiments is its high potency and selectivity towards its target enzymes and signaling pathways. However, its low solubility in water and limited bioavailability may pose challenges in its use for in vivo studies.
Direcciones Futuras
There are several future directions for the research on Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate A. One direction is to investigate its potential use in combination with other therapeutic agents for enhanced efficacy in cancer treatment. Another direction is to explore its use in the treatment of other diseases such as Alzheimer's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the exact mechanism of action of Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate A and its potential side effects.
In conclusion, Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate A is a promising compound that has shown potential as a therapeutic agent for various diseases. Its anti-inflammatory and anti-tumor properties make it a candidate for drug development, and further research is needed to fully understand its mechanism of action and potential applications in medicine.
Métodos De Síntesis
The synthesis of Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate A involves a multistep process that includes the reaction of 4-ethylphenylsulfonamide with 4-fluoro-2-nitrobenzoic acid, followed by reduction of the nitro group to an amino group, and then reaction with methyl 2-bromo-3-oxobutanoate. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate A has been studied for its potential use as a therapeutic agent for various diseases such as cancer, inflammation, and neurological disorders. In vitro studies have shown that Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate A has anti-inflammatory and anti-tumor properties, making it a promising candidate for drug development.
Propiedades
IUPAC Name |
methyl 3-[(4-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4S2/c1-3-11-7-9-12(10-8-11)20-26(22,23)17-15-13(19)5-4-6-14(15)25-16(17)18(21)24-2/h4-10,20H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTELJBUPRLISEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-(7-((4-chlorophenoxy)methyl)-1-methyl-2,4-dioxo-1,2,6,7-tetrahydrooxazolo[2,3-f]purin-3(4H)-yl)acetate](/img/structure/B2883035.png)



![N-(4-ethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2883041.png)

![3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole](/img/structure/B2883043.png)


![methyl N-[(2,4-dichlorophenoxy)acetyl]-beta-alaninate](/img/structure/B2883049.png)

![1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea](/img/structure/B2883051.png)
![3-isopentyl-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2883052.png)
![(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)methanone](/img/structure/B2883057.png)